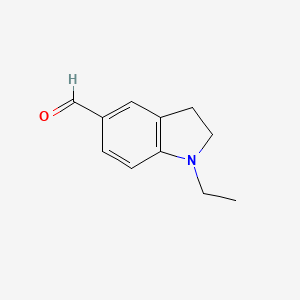

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde involves the manipulation of the carbonyl group on the indole ring. In one study, indole-3-carbaldehyde was treated with epichlorohydrin to yield 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. This compound was then reacted with active methylene compounds such as 1,3-dimethylbarbituric acid or malononitrile to produce crotonic condensation products while retaining the oxirane ring. The reaction products with aroylglycines varied depending on the conditions, with acetic anhydride leading to the formation of an oxazolone ring and bisacylation of the oxirane fragment. Alternatively, using ethyl chloroformate in the presence of triethylamine allowed for heterocyclization. When cyclic amines like N-methylpiperazine or morpholine were introduced, the oxazolone ring opened, resulting in the formation of corresponding amides .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is complex and depends on the reaction conditions. For instance, the use of acetic anhydride or ethyl chloroformate affects the formation of additional rings such as oxazolone or the preservation of the oxirane ring. The structure of the final products can be elucidated using spectroscopic methods such as NMR, which can help in determining the presence of specific functional groups and the overall molecular architecture .

Chemical Reactions Analysis

The chemical reactivity of the indole carbaldehyde derivatives is influenced by the presence of the carbonyl group. In the base-catalyzed reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde with phenylacetylene, the expected product was a secondary acetylenic alcohol. However, the actual product was an E-configured α,β-ethylenic ketone, which was formed through a nucleophilic addition followed by a prototropic rearrangement. This reaction highlights the synthetic potential of combining ethynylcarbinol and vinylpyrrole fragments in a single molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized indole derivatives are not explicitly detailed in the provided data. However, the properties such as solubility, melting point, and stability can be inferred based on the functional groups present and the molecular structure. For example, the presence of an oxirane ring or an oxazolone ring can influence the compound's reactivity and interaction with solvents. The E-configuration of the α,β-ethylenic ketone suggests a certain degree of geometric stability, which could affect its physical properties .

Aplicaciones Científicas De Investigación

Natural Source Isolation

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde, a derivative of indole, has been isolated from natural sources like marine sponges. For instance, Abdjul et al. (2015) reported the isolation of various indole derivatives, including 5-hydroxy-1H-indole-3-carbaldehyde, from a marine sponge Ircinia sp. This indicates the compound's occurrence in natural ecosystems and potential biological relevance (Abdjul et al., 2015).

Enzyme Inhibition

Indole derivatives have been studied for their enzyme inhibition properties. Shimizu et al. (2003) isolated indole-3-carbaldehyde as a tyrosinase inhibitor from fungus YL185. The compound inhibited the oxidation of l-DOPA by mushroom tyrosinase, suggesting its potential use in studying enzyme activity and as a lead compound in drug discovery (Shimizu et al., 2003).

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties. Vijaya Laxmi and Rajitha (2010) synthesized a series of indole semicarbazone derivatives, exhibiting good antifungal activity against Candida species and moderate antibacterial activity against several bacteria. This highlights the compound's potential in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

Synthetic Chemistry Applications

Indole derivatives play a crucial role in synthetic chemistry. For example, Schmidt et al. (2012) explored the base-catalyzed reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde with phenylacetylene, highlighting its utility in complex organic synthesis (Schmidt et al., 2012).

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of indole carbaldehydes, as studied by Bourlot et al. (1994), provides a method to synthesize various indole derivatives, demonstrating the compound's utility in chemical transformations (Bourlot et al., 1994).

Safety And Hazards

Propiedades

IUPAC Name |

1-ethyl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZLCZBYRRVJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)

![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)